p-Tolyl-1-thio-alpha-D-arabinofuranoside
Overview
Description
p-Tolyl-1-thio-alpha-D-arabinofuranoside is a chemical compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol . It is known for its unique structural properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl-1-thio-alpha-D-arabinofuranoside typically involves the reaction of p-tolyl thiol with alpha-D-arabinofuranosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
p-Tolyl-1-thio-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
p-Tolyl-1-thio-alpha-D-arabinofuranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of p-Tolyl-1-thio-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
p-Tolyl 2,3,5-Tri-O-Benzoyl-1-Thio-alpha-D-arabinofuranoside: A thioglycoside building block used in oligoarabinofuranoside synthesis.
Other Thioethers: Compounds with similar thioether linkages but different aromatic or sugar components.
Uniqueness
p-Tolyl-1-thio-alpha-D-arabinofuranoside is unique due to its specific combination of a p-tolyl group and an alpha-D-arabinofuranoside moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKIYVHHZHPJW-WISYIIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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